BenchChemオンラインストアへようこそ!

1,7-Dihydroxy-3,4-dimethoxyxanthone

Anti-tumor Xanthone SAR A549

Select 1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN) for its uniquely validated, substituent-specific pharmacology. The essential 3,4-dimethoxy motif drives direct TLR4 binding (CETSA-verified) and a distinct p38↑/ERK↓/p53-mediated MAPK modulation, crucial for overcoming multidrug resistance in A549/Taxol NSCLC models. Unlike 1,7-dihydroxyxanthone, this compound offers PPAR-γ-mediated joint protection with superior MMP3 suppression over methotrexate. Ideal for macrophage polarization and inflammatory signaling studies. Ensure your research integrity—verify the 3,4-dimethoxy substitution pattern before purchase.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 76907-77-2
Cat. No. B1237475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dihydroxy-3,4-dimethoxyxanthone
CAS76907-77-2
Synonyms1,7-dihydroxy-3,4-dimethoxy-xanthone
veratrilogenin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC
InChIInChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3
InChIKeyNQNPLVZPJSLIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dihydroxy-3,4-dimethoxyxanthone (CAS 76907-77-2): Sourcing Guide for a Substitution-Differentiated Xanthone


1,7-Dihydroxy-3,4-dimethoxyxanthone (also known as veratrilogenin; XAN) is a tetraoxygenated xanthone (C₁₅H₁₂O₆; MW 288.25 g/mol) belonging to the biogenic xanthone class [1]. It was first isolated from Veratrilla baillonii Franch. and subsequently identified in Securidaca inappendiculata Hassk., Polygala tenuifolia, and Gentianella acuta [2]. The compound bears hydroxyl groups at positions 1 and 7 and methoxyl groups at positions 3 and 4 of the xanthone core—a substitution pattern that differentiates its pharmacological profile from other in-class xanthones [3].

Positional Substitution Determines Functional Divergence Among Xanthones: Why 1,7-Dihydroxy-3,4-dimethoxyxanthone Cannot Be Replaced


Xanthone biological activity is exquisitely sensitive to the nature and position of substituents on the tricyclic scaffold [1]. The 3,4-dimethoxy motif present in 1,7-dihydroxy-3,4-dimethoxyxanthone is not a passive structural feature—it directly dictates binding affinity to protein targets such as TLR4 and modulates signaling pathway selectivity (e.g., differential regulation of p38 vs. ERK/JNK) [2]. The core scaffold analog 1,7-dihydroxyxanthone—which lacks the 3,4-dimethoxy groups—exhibits dramatically weaker anti-tumor activity in the same assay system [3]. Consequently, substituting 1,7-dihydroxy-3,4-dimethoxyxanthone with a structurally related but differently substituted xanthone will not preserve the same pharmacological profile and may yield substantially divergent or even absent bioactivity in target applications.

Quantitative Differentiation Evidence for 1,7-Dihydroxy-3,4-dimethoxyxanthone vs. Closest Xanthone Analogs


Head-to-Head Anti-Tumor Potency on A549 Lung Adenocarcinoma: 1,7-Dihydroxy-3,4-dimethoxyxanthone vs. 1,7-Dihydroxyxanthone and 1,3,7-Trihydroxy-2,8-dimethoxyxanthone

In a controlled MTT assay panel of eleven xanthones from Securidaca inappendiculata evaluated on the human lung adenocarcinoma A549 cell line, 1,7-dihydroxy-3,4-dimethoxyxanthone was identified as the most efficient anti-tumor agent with an IC₅₀ of 50.66 μM [1]. In the same study, 1,7-dihydroxyxanthone (which retains the core 1,7-dihydroxy pattern but lacks the 3,4-dimethoxy groups) and 1,3,7-trihydroxy-2,8-dimethoxyxanthone exhibited the weakest activities [1].

Anti-tumor Xanthone SAR A549

Potency Retention Against Multidrug-Resistant A549/Taxol NSCLC Cells: Differentiated MAPK Modulation

While the parental A549 cells were sensitive to XAN (IC₅₀ 50.66 μM), 1,7-dihydroxy-3,4-dimethoxyxanthone also inhibited proliferation of multidrug-resistant A549/Taxol cells in a time- and concentration-dependent manner as measured by MTT assay [1]. Mechanistically, XAN upregulated p38 (accounting for G2-phase cell cycle arrest) and downregulated ERK (associated with pro-apoptotic activity), with p53 identified as a central mediator—a MAPK modulation pattern distinct from that observed with the parental A549 line and not reported for the simpler analog 1,7-dihydroxyxanthone [1].

Multidrug resistance NSCLC MAPK signaling

Selective TLR4 Direct Binding and Inhibition: A Molecular Target Differentiation vs. Other Xanthones

1,7-Dihydroxy-3,4-dimethoxyxanthone was identified as a selective TLR4 ligand from Securidaca inappendiculata through chemical composition difference analysis of xanthone-rich fraction (XRF)-containing cell culture medium under inflammatory conditions [1]. Cellular thermal shift assay (CETSA) and molecular docking simulations demonstrated that XAN binds directly to TLR4 at a smooth region adjacent to the MD-2 contact interface [1]. XAN treatment inhibited TLR4 dimerization and NF-κB transcriptional activity in HEK293T cells and decreased nuclear p65 accumulation and pro-inflammatory cytokine production in LPS-treated RAW264.7 macrophages [1]. In contrast, the simpler analog 1,7-dihydroxyxanthone has been reported to inhibit EGFR-tyrosine kinase (IC₅₀ 223 nM) rather than TLR4 [2], indicating a target selectivity switch driven by the 3,4-dimethoxy substitution.

TLR4 inhibitor NF-κB Inflammation

M1-to-M2 Macrophage Polarization Shift via Arginine/Mitochondrial Axis: Concentration-Dependent Anti-Inflammatory Differentiation

In THP-1 cells differentiated and stimulated with LPS/IFN-γ, 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) at concentrations ≤10 µg/mL did not affect cell viability yet significantly reduced mRNA expression of pro-inflammatory factors including IL-1β, iNOS, NLRP3, and TNF-α, while simultaneously increasing anti-inflammatory factors including CD206, IL-10, PPAR-γ, and transglutaminase 2 [1]. XAN significantly increased expression of arginase 1 and ornithine decarboxylase, enhanced arginine metabolism, inhibited mitochondrial damage, and reduced ROS generation [1]. While many xanthones exhibit general anti-inflammatory activity, this specific M1-to-M2 polarization shift via the arginine/mitochondrial axis has not been demonstrated for the simpler analog 1,7-dihydroxyxanthone.

Macrophage polarization Arginine metabolism Anti-inflammatory

In Vivo Joint Protection in Collagen-Induced Arthritis: PPAR-γ-Mediated Mechanism Over Methotrexate

In a collagen-induced arthritis (CIA) rat model, a xanthone-rich fraction (XRF) from Securidaca inappendiculata containing 1,7-dihydroxy-3,4-dimethoxyxanthone as a characterized active constituent significantly decreased arthritis scores, alleviated paw deformation, reduced circulating TNF-α, IL-1β, and IL-17α, and downregulated TLR4/NF-κB and JNK pathways in joint tissues [1]. Compared to methotrexate (MTX), XRF-loaded microemulsion significantly protected joints accompanied by a dramatic decrease in MMP3 [1]. In mechanistic follow-up, purified 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) was shown to upregulate PPAR-γ expression in macrophages and directly inhibit MMP3 expression in synovioblasts, with the effect further reinforced in a macrophage-pre-adipocyte co-culture system [1].

Rheumatoid arthritis PPAR-γ In vivo efficacy

High-Confidence Application Scenarios for 1,7-Dihydroxy-3,4-dimethoxyxanthone Based on Quantitative Evidence


Oncology Research: NSCLC and MDR Cancer Cell Line Screening

Investigators requiring a xanthone with validated anti-tumor activity against A549 lung adenocarcinoma cells (IC₅₀ 50.66 μM) and retained potency against taxol-resistant A549/Taxol cells should select 1,7-dihydroxy-3,4-dimethoxyxanthone. Its differentiated MAPK modulation pattern (p38↑/ERK↓/p53-mediated) in the MDR context makes it suitable for studying MAPK-targeted strategies to overcome multidrug resistance in NSCLC [1].

Immunology and Inflammation: TLR4-Mediated Pathway Studies

For research programs investigating TLR4-dependent inflammatory signaling, 1,7-dihydroxy-3,4-dimethoxyxanthone is the appropriate molecular probe because its direct TLR4 binding has been validated by CETSA and molecular docking [1]. Unlike 1,7-dihydroxyxanthone, which targets EGFR-tyrosine kinase, this compound selectively inhibits TLR4 dimerization and downstream NF-κB transcriptional activity, making it suitable for dissecting TLR4-specific contributions in LPS-induced inflammation models [2].

Macrophage Biology: M1/M2 Polarization and Metabolic Reprogramming

Researchers studying macrophage polarization in inflammatory microenvironments can utilize 1,7-dihydroxy-3,4-dimethoxyxanthone at concentrations ≤10 µg/mL to drive M1-to-M2 phenotypic switching in THP-1 cells. Its demonstrated enhancement of arginine metabolism (arginase 1, ornithine decarboxylase upregulation), prevention of mitochondrial damage, and reduction of ROS [1] provide a multi-faceted mechanistic readout suitable for metabolic-immune axis studies.

Rheumatoid Arthritis Drug Discovery: PPAR-γ/MMP3 Axis Modulation

For translational RA research, 1,7-dihydroxy-3,4-dimethoxyxanthone offers a PPAR-γ-mediated mechanism of joint protection with superior MMP3 suppression compared to methotrexate in the CIA rat model [1]. The compound's ability to differentially regulate PPAR-γ in macrophages (upregulation) versus pre-adipocytes (suppression) provides a tissue-context-dependent pharmacological profile that can be exploited for synovioblast erosion inhibition studies [1].

Quote Request

Request a Quote for 1,7-Dihydroxy-3,4-dimethoxyxanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.